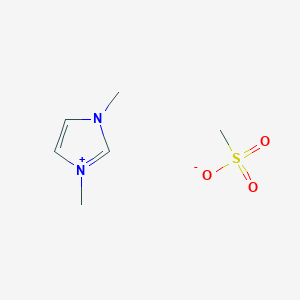
2-(2,6-difluorophenyl)propanoic Acid
Overview
Description
2-(2,6-Difluorophenyl)propanoic acid (2,6-DFPP) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C8H6F2O2. 2,6-DFPP is a versatile compound that has a wide range of applications in the fields of scientific research, laboratory experiments, and drug development.
Scientific Research Applications
Environmental Fate and Transport
Research has focused on the environmental presence, fate, and transformation of fluorinated compounds, such as fluorotelomer alcohols, which are precursors to perfluorocarboxylic acids (PFCAs) and related substances. For instance, studies have investigated the concentrations of fluorotelomer alcohols in consumer products and their potential degradation in the environment, leading to PFCAs (Liu et al., 2015). Another study explored the biotransformation of 6:2 fluorotelomer alcohol by a wood-rotting fungus, indicating potential pathways for environmental degradation of fluorinated compounds (Tseng et al., 2014).
Analytical and Detection Methods
The development of methods for detecting and quantifying fluorinated compounds is crucial for understanding their environmental and health impacts. For example, the electrochemical quantification of propofol, a 2,6-diisopropylphenol, has been investigated, which could inform methodologies for related compounds, including 2-(2,6-difluorophenyl)propanoic Acid (Langmaier et al., 2011).
Advanced Materials and Chemistry Applications
The use of fluorinated compounds in materials science and chemical reactions has been widely studied. Research on tris(pentafluorophenyl)borane, a boron Lewis acid, and its applications in catalysis, polymerization, and organic synthesis could provide insights into the utility of related fluorinated compounds in chemical manufacturing and material properties modification (Erker, 2005).
Environmental and Health Implications
Studies have also focused on the occurrence, fate, and potential health impacts of legacy and emerging perfluoroalkyl substances (PFASs), including novel perfluoroalkyl ether carboxylic acids. These studies highlight concerns about the environmental persistence and bioaccumulation of PFASs, pointing to the need for research into their health effects and regulatory management (Heydebreck et al., 2015; Pan et al., 2017).
Mechanism of Action
Target of Action
It is a derivative of 2-phenylpropanoic acid , which is a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) known as profens . Profens are known to target and inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the production of prostaglandins, substances that mediate inflammation, pain, and fever .
Mode of Action
Profens generally work by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
Profens, by inhibiting cyclooxygenase enzymes, impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can have downstream effects on inflammation, pain, and fever .
Pharmacokinetics
Profens generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The metabolism of some profens involves in vivo stereochemical inversion .
Result of Action
By inhibiting the production of prostaglandins, profens can reduce inflammation, pain, and fever .
properties
IUPAC Name |
2-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOKHTAAVBOFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452536 | |
| Record name | 2-(2,6-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-difluorophenyl)propanoic Acid | |
CAS RN |
359828-68-5 | |
| Record name | 2-(2,6-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)






![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)


